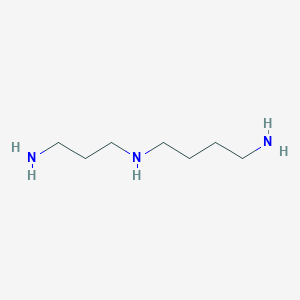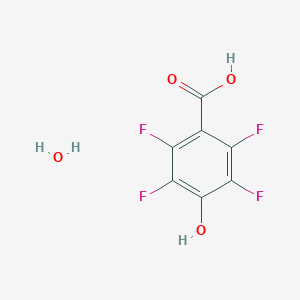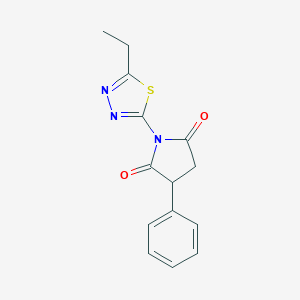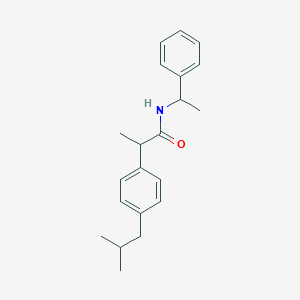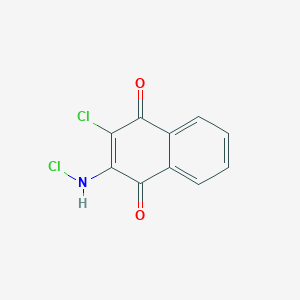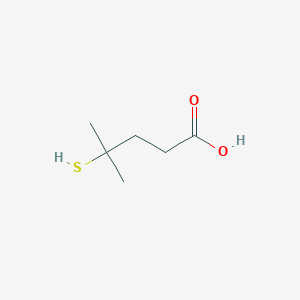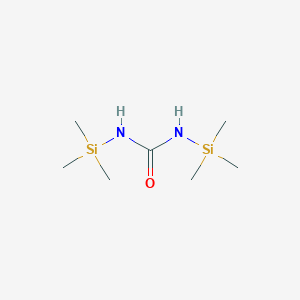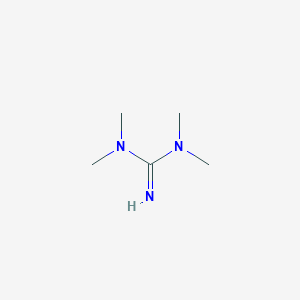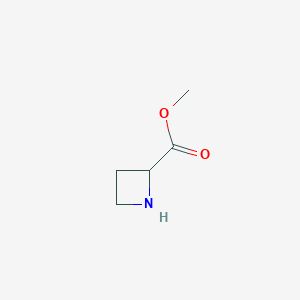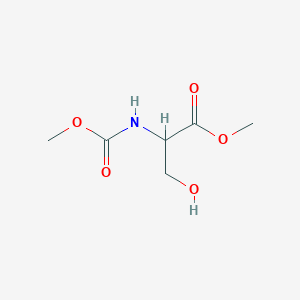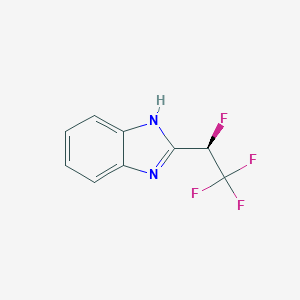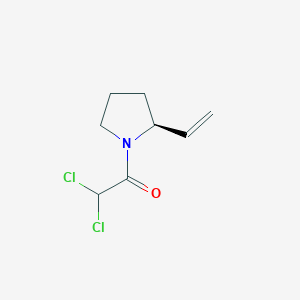
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-, commonly known as S-DCA-PE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of experimental studies. In
Mecanismo De Acción
The mechanism of action of S-DCA-PE is not fully understood, but it is thought to involve the inhibition of fatty acid synthesis. This compound has been found to inhibit the activity of key enzymes involved in fatty acid synthesis, which may contribute to its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
S-DCA-PE has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve insulin sensitivity and glucose uptake in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using S-DCA-PE in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for cancer research studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that S-DCA-PE can be toxic to normal cells at high concentrations, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential directions for future research on S-DCA-PE. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring the potential use of S-DCA-PE in the treatment of other diseases, such as diabetes and obesity. Additionally, there is a need for further studies to explore the mechanism of action of this compound and to better understand its potential toxicity. Overall, S-DCA-PE is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
S-DCA-PE can be synthesized using a variety of methods, including the reaction of pyrrolidine with dichloroacetyl chloride and vinyl magnesium bromide. This reaction yields a mixture of diastereomers, which can be separated using column chromatography to isolate the desired (S)-enantiomer. Alternatively, S-DCA-PE can be synthesized using a chiral auxiliary approach, which involves the use of a chiral auxiliary to direct the stereochemistry of the reaction.
Aplicaciones Científicas De Investigación
S-DCA-PE has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that S-DCA-PE has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other types of cancer cells, including lung and prostate cancer cells.
Propiedades
Número CAS |
146405-63-2 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- |
Fórmula molecular |
C8H11Cl2NO |
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[(2S)-2-ethenylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11Cl2NO/c1-2-6-4-3-5-11(6)8(12)7(9)10/h2,6-7H,1,3-5H2/t6-/m1/s1 |
Clave InChI |
AOKJQSBLPJIGES-ZCFIWIBFSA-N |
SMILES isomérico |
C=C[C@@H]1CCCN1C(=O)C(Cl)Cl |
SMILES |
C=CC1CCCN1C(=O)C(Cl)Cl |
SMILES canónico |
C=CC1CCCN1C(=O)C(Cl)Cl |
Sinónimos |
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



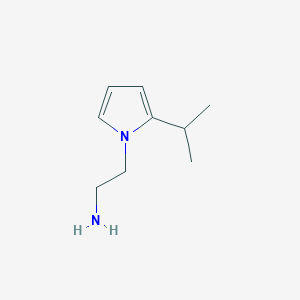
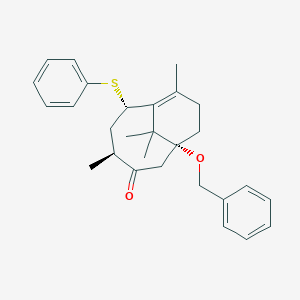
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
